molecular formula C12H9ClFeN2O6S B12677347 (5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron CAS No. 94276-45-6

(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron

Cat. No.: B12677347
CAS No.: 94276-45-6
M. Wt: 400.57 g/mol
InChI Key: XVELRUUPMCILSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron is a complex compound with the molecular formula C12H6ClFeN2O6S and a molecular weight of 400.573 g/mol . This compound is known for its unique structure, which includes a chloro-substituted azo group and a sulfonated iron complex. It is primarily used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron typically involves the following steps:

    Diazotization: The process begins with the diazotization of 2,6-dihydroxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-chloro-2-hydroxybenzenesulfonic acid under alkaline conditions to form the azo compound.

    Complexation: Finally, the azo compound is reacted with an iron salt, such as ferric chloride, to form the iron complex.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of iron.

    Reduction: It can be reduced to form lower oxidation states of iron.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction may yield iron(II) complexes.

Scientific Research Applications

(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

    Biology: The compound is studied for its potential biological activities, including its interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of (5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron involves its interaction with various molecular targets. The iron center can participate in redox reactions, influencing the activity of enzymes and other proteins. The azo group can interact with nucleophiles, leading to the formation of covalent bonds with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulfonic acid: Similar structure but lacks the iron complex.

    (5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulfonamide: Similar structure with a sulfonamide group instead of a sulfonic acid group.

Uniqueness

The presence of the iron complex in (5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron makes it unique compared to other similar compounds.

Properties

CAS No.

94276-45-6

Molecular Formula

C12H9ClFeN2O6S

Molecular Weight

400.57 g/mol

IUPAC Name

5-chloro-3-[(2,6-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonic acid;iron

InChI

InChI=1S/C12H9ClN2O6S.Fe/c13-6-4-7(12(18)10(5-6)22(19,20)21)14-15-11-8(16)2-1-3-9(11)17;/h1-5,16-18H,(H,19,20,21);

InChI Key

XVELRUUPMCILSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)O.[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.